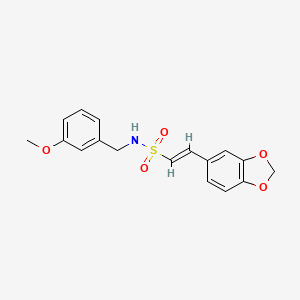

(E)-2-(1,3-benzodioxol-5-yl)-N-(3-methoxybenzyl)-1-ethenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

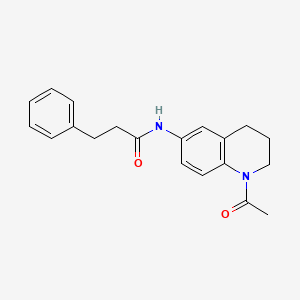

(E)-2-(1,3-benzodioxol-5-yl)-N-(3-methoxybenzyl)-1-ethenesulfonamide, or BMDES for short, is a synthetic drug compound which has been used in laboratory experiments for a variety of purposes. It is a member of the benzodioxole family of compounds, which are known to have a wide range of biological activities. BMDES has been studied extensively over the past few decades and has been found to possess a number of unique properties which make it an attractive option for use in scientific research.

Aplicaciones Científicas De Investigación

Photodynamic Therapy for Cancer Treatment : A study by Pişkin et al. (2020) synthesized and characterized zinc(II) phthalocyanine substituted with benzenesulfonamide derivatives. These compounds, including variants of (E)-2-(1,3-benzodioxol-5-yl)-N-(3-methoxybenzyl)-1-ethenesulfonamide, exhibited properties useful for photodynamic therapy, an alternative therapy in cancer treatment. Their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield make them promising as Type II photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Antiproliferative Agents : Motavallizadeh et al. (2014) synthesized several N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides derivatives as potential antiproliferative agents. These compounds were investigated for their in vitro antiproliferative activity against various tumor cell lines. Among them, 4-methoxy-N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide showed the highest antiproliferative activity. This highlights the potential of such compounds in developing new lead anticancer agents (Motavallizadeh et al., 2014).

Antimicrobial and Enzyme Inhibitor Activities : Alyar et al. (2018) focused on new Schiff bases derived from sulfamethoxazole and their metal complexes, investigating their antimicrobial activities and carbonic anhydrase enzyme inhibitor effects. Their findings revealed significant antimicrobial and enzyme inhibition activities, indicating potential applications in relevant therapeutic areas (Alyar, Şen, Alyar, Adem, Kalkancı, & Özdemir, 2018).

Cancer Therapeutics and Molecular Docking Studies : A study by Putri et al. (2021) synthesized a compound similar to "this compound" and investigated its potential as an anti-breast cancer agent through molecular docking studies. The results indicated promising potential for development as an anti-breast cancer compound (Putri, Herfindo, Guntur, Frimayanti, & Zamri, 2021).

Sensor Development for Metal Ion Detection : Hussain et al. (2018) synthesized a series of compounds, including variants of the mentioned chemical, for the selective detection of gallium (Ga3+) ions. They developed a sensor probe based on these compounds, demonstrating their utility in environmental and biological sample analysis (Hussain, Asiri, Arshad, & Rahman, 2018).

Propiedades

IUPAC Name |

(E)-2-(1,3-benzodioxol-5-yl)-N-[(3-methoxyphenyl)methyl]ethenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO5S/c1-21-15-4-2-3-14(9-15)11-18-24(19,20)8-7-13-5-6-16-17(10-13)23-12-22-16/h2-10,18H,11-12H2,1H3/b8-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFLHANPOTKFFKB-BQYQJAHWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CNS(=O)(=O)C=CC2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)CNS(=O)(=O)/C=C/C2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[(4-Bromophenyl)sulfonyl]methyl}-3,5-dimethylisoxazole](/img/structure/B2651055.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-ylamino]-2-[2-amino-4-(trifluoromethyl)anilino]ethane](/img/structure/B2651056.png)

![2-{[2-(2,4-dichloro-5-methoxyanilino)-2-oxoethyl]sulfinyl}-N-methyl-N-phenylacetamide](/img/structure/B2651057.png)

![2-[[3-(3-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2651058.png)

![2-ethoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2651061.png)

![2-([1,1'-biphenyl]-4-ylcarboxamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2651062.png)

![2-chloro-N-{1-[4-(trifluoromethyl)phenyl]ethyl}pyridine-3-carboxamide](/img/structure/B2651063.png)

![6-Cyclopropyl-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B2651068.png)

![N-[4-methyl-3-(1H-pyrrol-1-yl)phenyl]prop-2-enamide](/img/structure/B2651072.png)

![4-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-7-hydroxy-8-methylchromen-2-one](/img/structure/B2651075.png)